N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a complex organic compound that features a unique combination of structural motifs, including a dihydrobenzo[b][1,4]dioxin ring, an oxadiazole ring, and a diphenylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes .
Mode of Action
It’s suggested that similar compounds exhibit their effects through the inhibition of certain enzymes .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes suggests that it may affect pathways related to these enzymes .
Result of Action
It’s suggested that similar compounds exhibit antibacterial activity against certain strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position or the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like thermal stability or resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,2-diphenylacetamide: Lacks the oxadiazole ring, which may result in different reactivity and biological activity.
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a simpler acetamide group instead of the diphenylacetamide moiety.
Uniqueness
The presence of both the oxadiazole ring and the diphenylacetamide group in N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide makes it unique. This combination can lead to distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-24(23(18-7-3-1-4-8-18)19-9-5-2-6-10-19)26-25-28-27-22(32-25)16-17-11-12-20-21(15-17)31-14-13-30-20/h1-12,15,23H,13-14,16H2,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOMEFFJRKWGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.